
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid” is a chemical compound with the molecular formula C13H14N2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C13H14N2O2 . The presence of a cyano group (-CN), a cyclopropyl group (a three-membered carbon ring), and a pyrrole ring (a five-membered ring containing nitrogen) are notable features of this molecule .Physical And Chemical Properties Analysis
This compound has a predicted melting point of 156.04° C and a predicted boiling point of 425.4° C at 760 mmHg . Its density is predicted to be 1.2 g/cm3, and it has a refractive index of n20D 1.61 . The pKa value is predicted to be 1.58 .Applications De Recherche Scientifique
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a starting material for the synthesis of other compounds. It is also used in the production of polymers, surfactants, and dyes. Additionally, this compound is used in the synthesis of pharmaceuticals, such as antifungal drugs and antibiotics.
Mécanisme D'action
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid acts as a reagent in a variety of chemical reactions. In the Grignard reaction, it acts as a nucleophile, attacking the carbon atom of the alkyl halide. In the acid-catalyzed reaction, it acts as an acid, protonating the alkyl halide. In the Wittig reaction, it acts as a base, deprotonating the phosphonium salt.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, as well as antifungal and antibacterial effects. Additionally, this compound has been found to have an effect on the metabolism of fatty acids and cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid has a number of advantages when used in lab experiments. It is a versatile compound that can be used in a variety of reactions, making it a useful reagent. Additionally, it is relatively inexpensive and can be easily synthesized. However, this compound has some limitations. It is a highly reactive compound, and must be handled with care to avoid accidents.
Orientations Futures
There are a number of potential future directions for 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid research. It could be used to develop new pharmaceuticals, such as anti-cancer drugs. Additionally, it could be used to develop new catalysts for chemical reactions. Furthermore, this compound could be used to synthesize new polymers, surfactants, and dyes. Finally, this compound could be used to develop new methods for synthesizing other compounds.
Méthodes De Synthèse
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid can be synthesized through a variety of methods, including the Grignard reaction, an acid-catalyzed reaction, and a Wittig reaction. The Grignard reaction involves reacting a Grignard reagent with a halogenated alkyl halide in the presence of a base. The acid-catalyzed reaction involves reacting an alkyl halide with an acid catalyst. Finally, the Wittig reaction involves reacting an alkyl halide with a phosphonium salt in the presence of a base.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-5-10(6-11(7-14)13(16)17)9(2)15(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H,16,17)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDDKQZLYRCIHS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

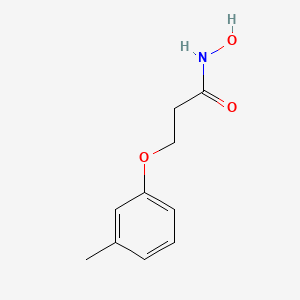
![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)

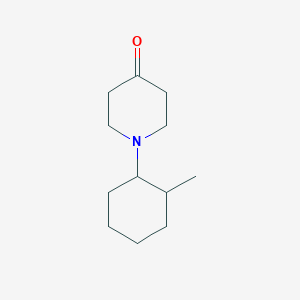
![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)
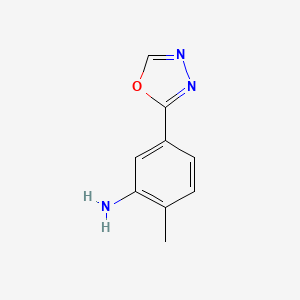
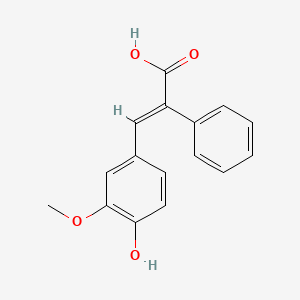

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)
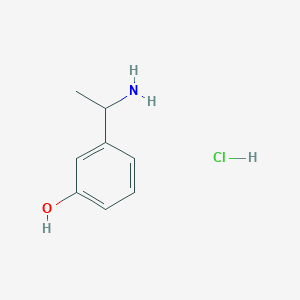
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)